molecular formula C34H25N2NaO6S B12406546 Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate

Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate

Cat. No.: B12406546
M. Wt: 612.6 g/mol
InChI Key: FRCXWIMQWXXKSC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the xanthene core: This involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid catalyst.

    Introduction of the sulfonate group: The xanthene core is then sulfonated using sulfuric acid to introduce the sulfonate group.

    Amination: The sulfonated xanthene is reacted with 2-methylaniline to introduce the anilino groups.

    Final coupling: The resulting compound is coupled with benzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized as a pigment in the production of inks, plastics, and textiles.

Mechanism of Action

The mechanism of action of Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct spectral properties and reactivity. Its sulfonate group enhances its solubility in water, making it suitable for various aqueous applications .

Properties

Molecular Formula

C34H25N2NaO6S

Molecular Weight

612.6 g/mol

IUPAC Name

sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35H,1-2H3,(H,37,38)(H,39,40,41);/q;+1/p-1

InChI Key

FRCXWIMQWXXKSC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)[O-].[Na+]

Origin of Product

United States

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